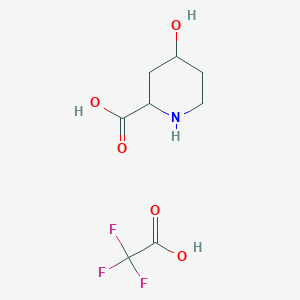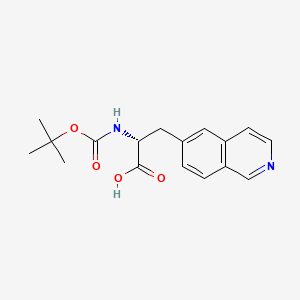
3-(7-Bromoheptyl)-3-methyl-3H-diazirine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(7-Bromoheptyl)-3-methyl-3H-diazirine is an organic compound that belongs to the class of diazirines. Diazirines are three-membered ring compounds containing two nitrogen atoms and one carbon atom. They are known for their utility in photoaffinity labeling, a technique used to study molecular interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Bromoheptyl)-3-methyl-3H-diazirine typically involves multiple steps. One common method starts with the preparation of 7-bromoheptan-1-ol, which is then converted to 7-bromoheptan-1-amine. This intermediate is further reacted with methyl isocyanate to form the desired diazirine compound. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as triphenylphosphine and carbon tetrabromide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-(7-Bromoheptyl)-3-methyl-3H-diazirine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Photolysis: Upon exposure to UV light, the diazirine ring can break, forming reactive carbene intermediates.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Aplicaciones Científicas De Investigación
3-(7-Bromoheptyl)-3-methyl-3H-diazirine is widely used in scientific research, particularly in:
Chemistry: As a photoaffinity label to study molecular interactions.
Biology: To investigate protein-ligand interactions.
Medicine: In drug discovery to identify binding sites of potential drug candidates.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(7-Bromoheptyl)-3-methyl-3H-diazirine involves the formation of reactive carbene intermediates upon exposure to UV light. These intermediates can covalently bind to nearby molecules, allowing for the study of molecular interactions. The primary molecular targets are often proteins and nucleic acids, and the pathways involved include covalent modification of these biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(7-Bromoheptyl)-3-phenyl-3H-diazirine
- 3-(7-Bromoheptyl)-3-ethyl-3H-diazirine
Uniqueness
3-(7-Bromoheptyl)-3-methyl-3H-diazirine is unique due to its specific alkyl chain length and the presence of a bromine atom, which makes it particularly useful for certain types of photoaffinity labeling. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
Propiedades
Fórmula molecular |
C9H17BrN2 |
|---|---|
Peso molecular |
233.15 g/mol |
Nombre IUPAC |
3-(7-bromoheptyl)-3-methyldiazirine |
InChI |
InChI=1S/C9H17BrN2/c1-9(11-12-9)7-5-3-2-4-6-8-10/h2-8H2,1H3 |
Clave InChI |
VIBALJJLGDFYRB-UHFFFAOYSA-N |
SMILES canónico |
CC1(N=N1)CCCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(6-chloro-7-(4-(1-phenylethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline](/img/structure/B13661248.png)
![3-(2-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13661252.png)
![6-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13661254.png)




![Cyclohepta[b]naphthalene-1-one](/img/structure/B13661289.png)

![6-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13661310.png)
